molecular formula C15H21NO5S B1369275 Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate CAS No. 3284-52-4

Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate

Cat. No. B1369275
CAS RN: 3284-52-4
M. Wt: 327.4 g/mol
InChI Key: DUJJLVJTVQPWIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate is a chemical compound with the molecular formula C15H21NO5S . It belongs to the family of pyrrolidine carboxylic acid derivatives. Its structure consists of a pyrrolidine ring attached to a tosyl group, a hydroxyl group, a methyl group, and an ethyl ester group.


Synthesis Analysis

The synthesis of Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate involves the use of 1,8-diazabicyclo[5.4.0]-undec-7-ene (DBU), ethyl vinyl ketone, and ethyl N-p-toluenesulfonylglycinate in THF . The synthesis routes and experiment details can be found in various sources .


Molecular Structure Analysis

The molecular structure of Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate is characterized by a pyrrolidine ring attached to a tosyl group, a hydroxyl group, a methyl group, and an ethyl ester group. The average mass of the molecule is 327.396 Da and the mono-isotopic mass is 327.114044 Da .

Scientific Research Applications

Synthesis of Highly Functionalized Tetrahydropyridines

Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate is used in the synthesis of highly functionalized tetrahydropyridines. This is achieved through a phosphine-catalyzed [4 + 2] annulation process, which involves the compound acting as a 1,4-dipole synthon and undergoing annulation with N-tosylimines. This method results in excellent yields and complete regioselectivity, producing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high diastereoselectivities (Zhu, Lan, & Kwon, 2003).

Oxidation Studies in Pyrrole Synthesis

This compound is also involved in the oxidation studies of pyrroles. An X-ray crystallographic and spectroscopic study indicated the formation of 2-hydroxy-2H-pyrroles during the synthesis of related compounds. This finding contributes to a better understanding of the chemical processes and structures in pyrrole synthesis (Cirrincione et al., 1987).

Role in Synthesizing Pyrano[4,3-b]pyrans

The compound is instrumental in synthesizing derivatives like ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate. This synthesis involves a one-pot three-component reaction, underscoring its versatility in organic synthesis and the potential for creating fluorinated fused heterocyclic compounds (Wang et al., 2012).

Intermediate for Pesticide Synthesis

It serves as an important intermediate in synthesizing pesticides, such as chlorantraniliprole. An expedient route for this synthesis has been described, highlighting its practical application in agrochemical production (Ju, 2014).

Safety And Hazards

The safety data sheet (SDS) for Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate can be viewed and downloaded for free at Echemi.com . The SDS contains information about the hazards of the chemical and how to handle it safely.

properties

IUPAC Name

ethyl 3-hydroxy-3-methyl-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-4-21-14(17)13-15(3,18)9-10-16(13)22(19,20)12-7-5-11(2)6-8-12/h5-8,13,18H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJJLVJTVQPWIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CCN1S(=O)(=O)C2=CC=C(C=C2)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577895
Record name Ethyl 3-hydroxy-3-methyl-1-(4-methylbenzene-1-sulfonyl)prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate

CAS RN

3284-52-4
Record name Ethyl 3-hydroxy-3-methyl-1-(4-methylbenzene-1-sulfonyl)prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,8-diazabicyclo[5.4.0]-undec-7-ene (DBU) (7 mL, 47.08 mmol) was added to a stirred solution of ethyl vinyl ketone (1.75 mL, 21.4 mmol) and ethyl N-p-toluenesulfonylglycinate 81 (5.5 g, 21.4 mL) in THF (50 mL). The resulting mixture was stirred overnight at room temperature. The mixture was diluted with ether, washed with 5% aq. HCl, 5% sodium bicarbonate solution and water. The combined organics were dried with Na2SO4, filtered, evaporated under reduced pressure to give crude 82 (5.3 g, 76%) as a yellow oil (diastereoisomers mixture). 1H-NMR (400 MHz, CDCl3): δ 1.29 (m, 6H), 1.75 (m, 1H), 2.09 (m, 1H), 2.43 (s, 3H), 3.40 (m, 1H), 3.56 (m, 1H), 4.04 (s, 1H), 4.20 (m, 2H), 7.30 (d, 2H), 7.75 (d, 2H) ppm. 13C-NMR (100 MHz, CDCl3): δ □ 14.12, 15.28, 23.04, 25.60, 26.27, 38.20, 38.86, 46.26, 46.46, 61.49, 61.65, 69.10, 71.69, 127.51, 129.70, 134.83, 134.91, 143.58, 143.84, 170.03, 170.45 ppm. DEPT (100 MHz, CDCl3): CH3 carbons: 14.12, 15.28, 23.04, 25.60, 26.27; CH2 carbons: 38.20, 38.86, 46.26, 46.46, 61.49, 61.65; CH carbons: 69.10, 71.69, 127.51, 129.70 ppm.
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
21.4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate
Reactant of Route 2
Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate
Reactant of Route 4
Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate
Reactant of Route 5
Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate
Reactant of Route 6
Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.